molecular formula C13H9Cl2N9OS B12223605 5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No.: B12223605
M. Wt: 410.2 g/mol
InChI Key: DNEZIQUBJVDJQZ-UHFFFAOYSA-N
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Description

5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a complex heterocyclic compound It features a unique combination of functional groups, including amino, dichlorophenyl, tetrazolyl, sulfanyl, and triazolopyrimidinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, followed by the introduction of the dichlorophenyl group. The triazolopyrimidine core is then constructed through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring .

Mechanism of Action

The mechanism of action of 5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H9Cl2N9OS

Molecular Weight

410.2 g/mol

IUPAC Name

5-amino-3-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C13H9Cl2N9OS/c14-7-2-1-6(3-8(7)15)24-10(18-21-22-24)5-26-13-20-19-12-17-11(25)4-9(16)23(12)13/h1-4H,5,16H2,(H,17,19,25)

InChI Key

DNEZIQUBJVDJQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=NN=N2)CSC3=NN=C4N3C(=CC(=O)N4)N)Cl)Cl

Origin of Product

United States

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